1H-Dibenzo[de,h]quinoline-2,7-dione
Description
1H-Dibenzo[de,h]quinoline-2,7-dione is a polycyclic aromatic compound characterized by a fused quinoline core with two ketone groups at positions 2 and 6. A notable derivative is 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione (CAS: 31715-46-5), which features a bromine substituent at position 7. Its molecular formula is C₁₆H₈BrNO₂, with a molar mass of 326.14 g/mol . This compound is primarily utilized as a fine chemical intermediate in synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .
Properties
CAS No. |
31293-07-9 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C16H9NO2/c18-13-8-9-4-3-7-12-14(9)15(17-13)10-5-1-2-6-11(10)16(12)19/h1-8H,(H,17,18) |
InChI Key |
NHOYROCTVIDOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=O)N3)C=CC=C4C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications between 1H-dibenzo[de,h]quinoline-2,7-dione and related compounds:
Key Research Findings
Click Chemistry Utility: 3-Azidoquinoline-2,4-diones yield triazoles in high efficiency, underscoring their role in modular drug design .
Antifungal Potential: Pyrroloquinoline dicarboxylates demonstrate strong binding to fungal CYP51, validated by docking studies .
Synthetic Divergence: Friedländer annulation produces quinoline-2-ones, whereas alternative routes (e.g., palladium catalysis) may favor dibenzoquinoline frameworks .
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